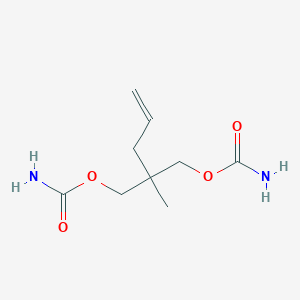
2-Allyl-2-methyl-1,3-propanediol dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Allyl-2-methyl-1,3-propanediol dicarbamate is a derivative of 2,2-disubstituted-1,3-propanediols. It is characterized by the presence of carbamate ester functional groups attached to a propanediol backbone. The interest in such compounds arises from their pharmacological properties, particularly their anticonvulsant activity. The research indicates that dicarbamates of this class have a longer duration and stronger anticonvulsant action compared to their diol precursors, suggesting that they are active in their ester form and do not require metabolic breakdown to exert their effects .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. Although the exact synthesis of 2-Allyl-2-methyl-1,3-propanediol dicarbamate is not detailed in the provided papers, the synthesis of similar compounds involves multi-step chemical reactions, starting from substituted diols or related chlorides. For instance, the synthesis of a hydrophilic aminoalkyl-o-carborane derivative was achieved from a dibenzyl ether precursor . Another study developed a chemoenzymatic route to synthesize an allyl-substituted carbamate, which involved a lipase-catalyzed desymmetrization step . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired carbamate esters.
Molecular Structure Analysis
The molecular structure of carbamate esters like 2-Allyl-2-methyl-1,3-propanediol dicarbamate is characterized by the presence of carbamate groups (-O-C(=O)-NH2) attached to an alcohol backbone. The structure is further modified by the substitution of the propanediol moiety, which in this case includes an allyl and a methyl group. These substitutions can significantly affect the molecular conformation and, consequently, the biological activity of the compound. The exact molecular structure analysis would require techniques such as NMR spectroscopy or X-ray crystallography, which are not discussed in the provided papers.
Chemical Reactions Analysis
Carbamate esters are known to participate in various chemical reactions. They can be synthesized through the reaction of amines with carbon dioxide or urea derivatives. The presence of the allyl group in the molecule suggests that it could undergo further chemical transformations, such as allylic substitution or addition reactions. The carbamate group itself can be involved in hydrolysis reactions, releasing the corresponding amine and carbon dioxide under certain conditions. However, the provided papers do not detail specific chemical reactions for 2-Allyl-2-methyl-1,3-propanediol dicarbamate .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate esters are influenced by their molecular structure. These properties include solubility in various solvents, melting and boiling points, and stability under different temperatures and pH conditions. The anticonvulsant activity of these compounds suggests they have adequate lipophilicity to cross the blood-brain barrier. The papers provided do not offer specific data on the physical and chemical properties of 2-Allyl-2-methyl-1,3-propanediol dicarbamate, but such properties are crucial for determining the compound's suitability for pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Sustainable Chemical Production
Researchers have explored the conversion of glycerol, a byproduct of biodiesel production, into valuable chemicals like 1,3-propanediol, which is closely related to the compound of interest. This process emphasizes the importance of sustainable chemical production and the potential for converting waste products into valuable chemicals. Studies highlight the challenges and advancements in the separation, purification, and conversion processes required for such transformations, suggesting potential areas of application for related compounds in sustainable and efficient chemical production processes (Xiu & Zeng, 2008).
Catalysis and Chemical Transformation
The catalytic conversion of glycerol to 1,3-propanediol and other valuable chemicals has been a significant area of research. This includes the study of heterogeneous catalysts and the optimization of process variables to increase efficiency and competitiveness in the market. Such research underscores the importance of catalyst development and chemical routes optimization in producing high-value chemicals from renewable resources, which could be relevant to the synthesis and application of compounds like 2-Allyl-2-methyl-1,3-propanediol dicarbamate (da Silva Ruy et al., 2020).
Advanced Materials and Industrial Applications
The conversion of glycerol into propanediols, such as 1,3-propanediol, can lead to the development of polymers and other materials with industrial applications. Research into the catalytic processes, including aqueous phase reforming and hydrogenolysis, provides a foundation for understanding how related compounds might be synthesized and applied in the creation of advanced materials and specialty products for use in industries such as plastics, pharmaceuticals, and textiles (Md Radzi et al., 2022).
Eigenschaften
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpent-4-enyl] carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3H,1,4-6H2,2H3,(H2,10,12)(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAXHLUHJFLHDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(COC(=O)N)COC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-2-methyl-1,3-propanediol dicarbamate | |
CAS RN |
25462-39-9 |
Source


|
| Record name | 1,3-Propanediol, 2-allyl-2-methyl-, dicarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

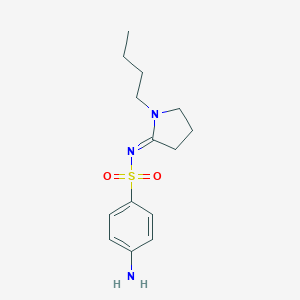
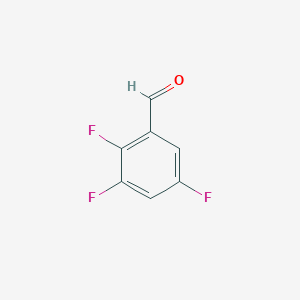
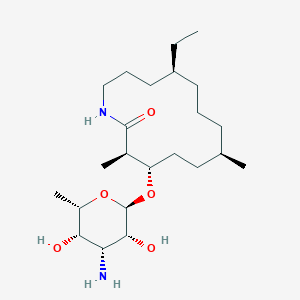
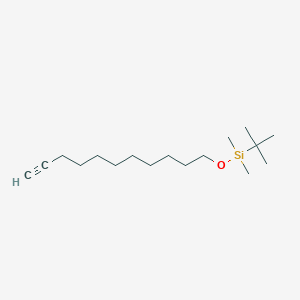
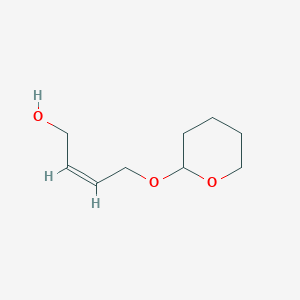
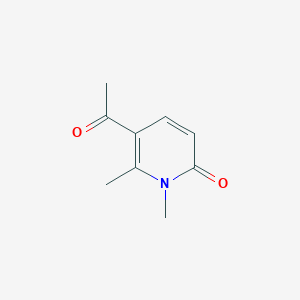
![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
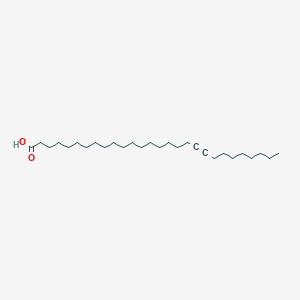
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
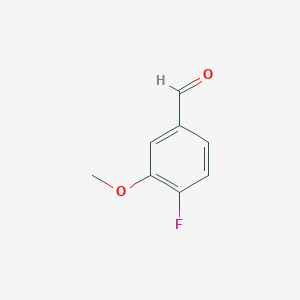
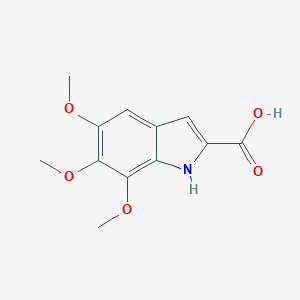
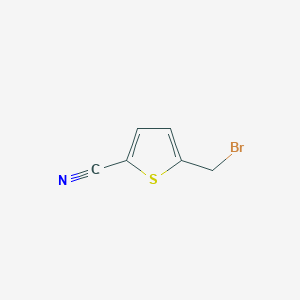
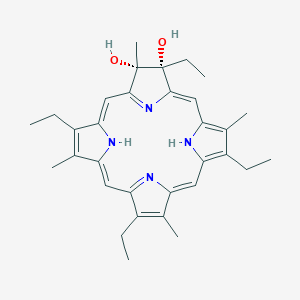
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)